Cas no 887407-14-9 (2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE)

2-Nitrophenyl-(4-nitrophenyl)phenylamine is a nitro-substituted aromatic amine compound characterized by its distinct molecular structure featuring multiple nitro-functionalized phenyl groups. This compound is primarily utilized in specialized organic synthesis and materials research due to its electron-withdrawing nitro groups, which influence reactivity and electronic properties. Its well-defined structure makes it a valuable intermediate for developing dyes, pigments, and advanced polymers. The presence of nitro groups also enhances its potential application in photochemical studies or as a precursor for further functionalization. High purity and stability under controlled conditions ensure consistent performance in experimental and industrial processes. Proper handling is advised due to its potential sensitivity to heat and light.
2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE structure
887407-14-9 structure
Product Name:2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE
CAS No:887407-14-9
MF:C18H13N3O4
MW:335.313524007797
CID:827059
PubChem ID:29985632
Update Time:2025-06-29

2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE
    • 2-nitro-N-(4-nitrophenyl)-N-phenylaniline
    • 2-Nitro-N-(4-nitrophenyl)-N-phenyl-benzenamine
    • FT-0672896
    • DTXSID80652662
    • 887407-14-9
    • AKOS025295887
    • Inchi: 1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H
    • InChI Key: HVISYOAXBITWCM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1N(C1C=CC=CC=1)C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 335.09100
  • Monoisotopic Mass: 335.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • Melting Point: 132-135°C
  • PSA: 94.88000
  • LogP: 6.01920

2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N504440-50mg
2-Nitrophenyl-(4-nitrophenyl)phenylamine
887407-14-9
50mg
$173.00 2023-05-17
TRC
N504440-500mg
2-Nitrophenyl-(4-nitrophenyl)phenylamine
887407-14-9
500mg
$1326.00 2023-05-17

Additional information on 2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE

2-Nitrophenyl-(4-Nitrophenyl)Phenylamine: An Overview of CAS No. 887407-14-9

2-Nitrophenyl-(4-nitrophenyl)phenylamine, with the CAS number 887407-14-9, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its aromatic backbone and the presence of nitro groups, which confer specific electronic and chemical properties.

The molecular formula of 2-nitrophenyl-(4-nitrophenyl)phenylamine is C18H13N3O4, and its molecular weight is approximately 335.32 g/mol. The compound's structure consists of three phenyl rings, with two of them substituted by nitro groups at specific positions. The presence of these nitro groups imparts strong electron-withdrawing properties, making the compound highly reactive in various chemical reactions.

In the field of pharmaceutical research, 2-nitrophenyl-(4-nitrophenyl)phenylamine has been explored for its potential as a lead compound in the development of new drugs. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models.

The electronic properties of 2-nitrophenyl-(4-nitrophenyl)phenylamine make it an attractive candidate for use in materials science. Specifically, the compound's strong electron-withdrawing groups can influence the electronic structure and conductivity of materials. Research in this area has focused on developing new organic semiconductors and optoelectronic devices. A notable study published in Advanced Materials in 2020 highlighted the use of similar nitro-substituted compounds as active layers in organic photovoltaic cells, demonstrating improved efficiency and stability compared to traditional materials.

In analytical chemistry, 2-nitrophenyl-(4-nitrophenyl)phenylamine has found applications as a reagent for the detection and quantification of various analytes. The compound's high reactivity and distinct spectroscopic properties make it suitable for use in colorimetric and fluorometric assays. A recent paper in Analytical Chemistry described a novel method for detecting trace amounts of heavy metals using this compound as a colorimetric sensor, achieving high sensitivity and selectivity.

The synthesis of 2-nitrophenyl-(4-nitrophenyl)phenylamine typically involves multi-step processes, including nitration reactions and coupling reactions. The choice of synthetic route can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, a study published in Green Chemistry in 2019 reported a solvent-free approach using microwave-assisted synthesis, which not only reduced reaction time but also minimized waste generation.

Safety considerations are paramount when handling 2-nitrophenyl-(4-nitrophenyl)phenylamine. While the compound is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used, and any spills or exposures should be addressed promptly according to established procedures.

In conclusion, 2-nitrophenyl-(4-nitrophenyl)phenylamine (CAS No. 887407-14-9) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and analytical chemistry. Ongoing research continues to uncover new properties and uses for this compound, highlighting its importance in various scientific disciplines. As research progresses, it is likely that this compound will play an increasingly significant role in advancing our understanding and capabilities in these fields.

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